molecular formula C20H18N4O3 B2702152 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-20-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2702152
CAS No.: 1448139-20-5
M. Wt: 362.389
InChI Key: XBKWEUDSCUEKDG-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Property Value
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 258.32 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as:

  • Claisen-Schmidt Condensation : A common method for synthesizing chalcones and related compounds.
  • Substitution Reactions : Introducing the pyridine and pyrazole moieties through nucleophilic substitution.

Recent studies have reported various synthetic pathways that yield high purity and yield of the target compound, which is essential for subsequent biological testing .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent activity. For example, related compounds with similar structures have demonstrated IC₅₀ values ranging from 2.38 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division.

Other Biological Activities

In addition to anticancer effects, this class of compounds has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi . This broad spectrum of activity suggests potential applications in treating infections.
  • Antiparasitic Effects : Certain analogs have been tested for activity against protozoan parasites like Trypanosoma cruzi and Leishmania, showing low micromolar potencies .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were tested for their ability to inhibit tumor growth in vitro. Results indicated that some compounds were more effective than standard treatments like doxorubicin .
  • Assessment of Cytotoxicity : In a comparative study, various derivatives were screened against multiple cancer cell lines (HeLa, A549). The results showed that modifications in structure significantly affected the potency, with some derivatives exhibiting IC₅₀ values below 50 nM .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(4-2-15-1-3-18-19(13-15)27-14-26-18)22-10-12-24-11-7-17(23-24)16-5-8-21-9-6-16/h1-9,11,13H,10,12,14H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWEUDSCUEKDG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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